molecular formula C18H21N3 B15283932 3-(1H-benzimidazol-2-yl)-N-(3-methylbenzyl)-1-propanamine

3-(1H-benzimidazol-2-yl)-N-(3-methylbenzyl)-1-propanamine

Cat. No.: B15283932
M. Wt: 279.4 g/mol
InChI Key: UYOBRGNFTJRLDZ-UHFFFAOYSA-N
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Description

3-(1H-Benzimidazol-2-yl)-N-(3-methylbenzyl)-1-propanamine is a benzimidazole derivative characterized by a benzimidazole core linked via a three-carbon propyl chain to a propanamine group substituted with a 3-methylbenzyl moiety. This structure confers unique physicochemical and pharmacological properties, making it a candidate for drug discovery, particularly in antimicrobial or enzyme-targeted therapies.

Properties

Molecular Formula

C18H21N3

Molecular Weight

279.4 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-N-[(3-methylphenyl)methyl]propan-1-amine

InChI

InChI=1S/C18H21N3/c1-14-6-4-7-15(12-14)13-19-11-5-10-18-20-16-8-2-3-9-17(16)21-18/h2-4,6-9,12,19H,5,10-11,13H2,1H3,(H,20,21)

InChI Key

UYOBRGNFTJRLDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CNCCCC2=NC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-2-yl)-N-(3-methylbenzyl)-1-propanamine typically involves the reaction of benzimidazole with 3-methylbenzylamine and 1-bromopropane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzimidazol-2-yl)-N-(3-methylbenzyl)-1-propanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

3-(1H-benzimidazol-2-yl)-N-(3-methylbenzyl)-1-propanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections and cancer.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-benzimidazol-2-yl)-N-(3-methylbenzyl)-1-propanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with their metabolic pathways or induce cell death through apoptosis.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Core Structure Substituents Molecular Weight logP Key Features
Target Compound Benzimidazole N-(3-Methylbenzyl)propanamine ~267.3* ~3.0† High lipophilicity; bulky aromatic group
N-[3-(1H-Benzimidazol-2-yl)propyl]propanamide (C14) Benzimidazole Propanamide 231.29 1.66 Amide group enhances H-bonding
3-(5-Methyl-1H-Benzimidazol-2-yl)propan-1-amine (C16) 5-Methylbenzimidazole Propanamine 189.26 ~2.0‡ Methyl substitution improves metabolic stability
3-(1H-Imidazol-2-yl)-1-propanamine (C15) Imidazole Propanamine 125.17 ~0.8‡ Smaller core; higher solubility
(1S)-1-(1H-Benzimidazol-2-yl)-3-(methylthio)propan-1-amine (C17) Benzimidazole Methylthio-propanamine 221.32 ~2.5‡ Sulfur atom modifies electronic properties

*Estimated based on molecular formula (C18H21N3).
†Predicted using analogous substituents .
‡Calculated from structural features.

Key Observations :

  • The propanamide derivative (C14) has a lower logP (1.66) due to its polar amide group, which may improve solubility but limit blood-brain barrier penetration compared to the target’s amine group .
  • The methylthio substituent in C17 introduces a sulfur atom, which could enhance binding to metal-containing enzymes or receptors via lone-pair interactions .
Binding Affinity and Target Interactions
  • highlights benzimidazole derivatives (e.g., compound 10244308) with binding affinities of -7.3 kcal/mol against MRSA’s PBP2A. The 3-methylbenzyl group may improve hydrophobic interactions with protein binding pockets .
  • C16’s 5-methylbenzimidazole core could enhance metabolic stability by blocking oxidative metabolism at the methyl position, a feature the target compound lacks .

Biological Activity

3-(1H-benzimidazol-2-yl)-N-(3-methylbenzyl)-1-propanamine is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, synthesizing information from diverse sources, including research studies, chemical databases, and case studies.

  • Molecular Formula : C17H17N5
  • Molecular Weight : 291.350 g/mol
  • Density : 1.4 ± 0.1 g/cm³
  • Boiling Point : 648.3 ± 50.0 °C at 760 mmHg
  • LogP : 0.35

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways. The benzimidazole moiety is known for its ability to act as a scaffold for binding to target proteins, influencing cellular processes such as proliferation and apoptosis.

Anticancer Activity

Research indicates that compounds with a benzimidazole structure exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines, including HeLa and HCT116 cells. The compound's ability to modulate kinase activity suggests a potential role in cancer therapy.

Cell Line IC50 (µM) Mechanism
HeLa1.46Inhibition of VEGFR-2 kinase
HCT1160.36CDK2 inhibition
A3751.8CDK9 inhibition

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of benzimidazole derivatives. These compounds may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies

  • Study on Anticancer Efficacy : A preclinical study evaluated the efficacy of a benzimidazole derivative in mice with xenograft tumors. The results demonstrated a significant reduction in tumor growth rates when administered orally, indicating good bioavailability and therapeutic potential.
  • Neuroprotection in Animal Models : In another study, the compound was tested in animal models of Alzheimer's disease, showing promise in reducing cognitive decline and oxidative damage in neuronal tissues.

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